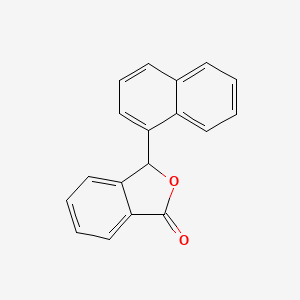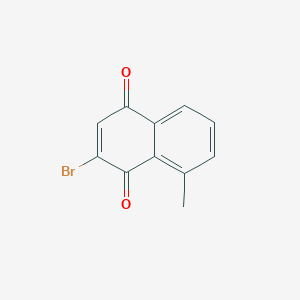![molecular formula C8H4F5N3O B11860172 6-(Perfluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-ol](/img/structure/B11860172.png)
6-(Perfluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Perfluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-ol is a heterocyclic compound that features a pyrrolo[2,1-f][1,2,4]triazine core with a perfluoroethyl group at the 6-position and a hydroxyl group at the 4-position.
Méthodes De Préparation
The synthesis of 6-(Perfluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of pyrrole derivatives with appropriate reagents to introduce the triazine ring and the perfluoroethyl group. The synthetic methods can be classified into six distinct categories:
Synthesis from pyrrole derivatives: This involves the reaction of pyrrole with suitable reagents to form the triazine ring.
Synthesis via bromohydrazone: This method involves the formation of bromohydrazone intermediates, which are then cyclized to form the triazine ring.
Synthesis via formation of triazinium dicyanomethylide: This involves the formation of triazinium intermediates, which are then converted to the desired product.
Multistep synthesis: This method involves multiple steps, including the formation of intermediates and their subsequent conversion to the final product.
Transition metal-mediated synthesis: This involves the use of transition metal catalysts to facilitate the formation of the triazine ring.
Rearrangement of pyrrolooxadiazines: This method involves the rearrangement of pyrrolooxadiazine intermediates to form the triazine ring.
Analyse Des Réactions Chimiques
6-(Perfluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Addition: Addition reactions can occur at the double bonds or the nitrogen atoms in the triazine ring.
Applications De Recherche Scientifique
6-(Perfluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-ol has several scientific research applications:
Medicinal Chemistry: The compound is used as a scaffold for the development of kinase inhibitors, which are important in cancer therapy.
Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials with specific electronic and optical properties.
Biological Research: The compound is used in the study of various biological processes, including enzyme inhibition and signal transduction pathways.
Mécanisme D'action
The mechanism of action of 6-(Perfluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-ol involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation and other therapeutic effects .
Comparaison Avec Des Composés Similaires
6-(Perfluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-ol can be compared with other similar compounds, such as:
Pyrrolo[2,1-f][1,2,4]triazine: This compound lacks the perfluoroethyl group but shares the same core structure.
6-(Perfluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-ol: This compound has a perfluoromethyl group instead of a perfluoroethyl group.
6-(Perfluorobutyl)pyrrolo[2,1-f][1,2,4]triazin-4-ol: This compound has a longer perfluorobutyl group, which can affect its solubility and reactivity.
Propriétés
Formule moléculaire |
C8H4F5N3O |
|---|---|
Poids moléculaire |
253.13 g/mol |
Nom IUPAC |
6-(1,1,2,2,2-pentafluoroethyl)-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C8H4F5N3O/c9-7(10,8(11,12)13)4-1-5-6(17)14-3-15-16(5)2-4/h1-3H,(H,14,15,17) |
Clé InChI |
CPLFXCWMHCZQHJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=O)NC=NN2C=C1C(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Fluorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11860089.png)





![N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,2-a]pyridine-7-carboxamide](/img/structure/B11860116.png)





![6-Methoxy-1,3,9-trimethyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11860161.png)

